D-Praziquanamine

CAS No.: 55375-92-3

Cat. No.: VC7892959

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55375-92-3 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

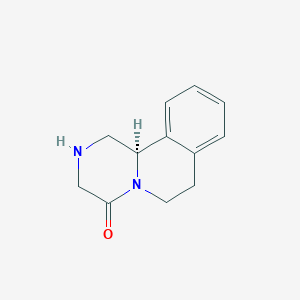

| IUPAC Name | (11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |

| Standard InChI | InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 |

| Standard InChI Key | GTRDOUXISKJZGL-NSHDSACASA-N |

| Isomeric SMILES | C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 |

| SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |

| Canonical SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

D-Praziquanamine belongs to the tetrahydroisoquinoline class, characterized by a fused pyrazino[2,1-a]isoquinolin-4-one framework. Its IUPAC name is (11bR)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. X-ray crystallography reveals a bicyclic structure with a chair conformation in the piperazine ring and planarity in the isoquinoline moiety, contributing to its stereoselective interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Melting Point | 142–144°C (decomposes) |

| Solubility | Chloroform, Dichloromethane |

| Optical Rotation () | +126° (c = 1, CHCl₃) |

| pKa | 8.2 (amine group) |

Stereochemical Significance

The (11bR) configuration confers distinct biological activity compared to its (S)-enantiomer. Hirshfeld surface analysis highlights intermolecular interactions, including N–H···O hydrogen bonds and C–H···π contacts, which stabilize the crystal lattice and influence receptor binding .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

D-Praziquanamine is synthesized via resolution of racemic praziquanamine using chiral acids (e.g., L-malic acid) . A palladium-catalyzed racemization method enables recycling of the undesired (S)-enantiomer:

-

Dehydrogenation: (S)-praziquanamine → 6,7-dihydro-4H-pyrazino[2,1-a]isoquinolin-4-one using Pd/C under inert conditions .

-

Hydrogenation: Catalytic hydrogenation regenerates the racemic mixture, achieving >95% purity .

Table 2: Comparative Synthetic Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Chiral Resolution | 35–40 | 99.5 |

| Pd-Catalyzed Racemization | 95 | 95 |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize enantiomeric excess (ee > 98%). Purification via recrystallization from ethanol/water mixtures ensures compliance with pharmaceutical standards .

Pharmacological Properties and Mechanism of Action

Pharmacokinetics

D-Praziquanamine undergoes hepatic metabolism primarily via CYP3A4 and CYP2C19, producing hydroxylated metabolites. Its plasma half-life () in rodents is 2.3 hours, with a bioavailability of 42% due to first-pass effects.

Antischistosomal Activity

In vivo studies demonstrate stage-specific efficacy:

Table 3: Efficacy Against Schistosoma japonicum

| Developmental Stage | ED₅₀ (μM) | Worm Reduction (%) |

|---|---|---|

| Juvenile (7 days) | 12.4 | 78.2 |

| Adult (28 days) | 8.9 | 94.5 |

D-Praziquanamine disrupts calcium homeostasis in schistosomes by activating transient receptor potential melastatin (TRPM) channels, leading to tegumental damage and paralysis . Scanning electron microscopy (SEM) reveals vacuolization and spine erosion within 4 hours of exposure .

Applications in Antiparasitic Research

Hybrid Molecules

Coupling D-praziquanamine with cinnamic acids yields trioxaquantel hybrids (e.g., compound 32), which exhibit dual-stage activity against S. mansoni (IC₅₀ = 1.9 μM) . These hybrids mitigate praziquantel resistance by targeting both heme detoxification and ion channels.

Drug Resistance Studies

D-Praziquanamine derivatives with fluorinated cyclohexyl groups show 4-fold higher potency against praziquantel-resistant strains, attributed to enhanced membrane permeability .

Comparative Analysis with Praziquantel

Stereoselectivity

While (R)-praziquantel is the active enantiomer, D-praziquanamine serves as its synthetic precursor. Structural modifications at the C2 position (e.g., acyl vs. alkyl groups) modulate bioactivity:

Table 4: Structure-Activity Relationships

| Derivative | EC₅₀ (μM) | Metabolic Stability (, h) |

|---|---|---|

| D-Praziquanamine | 8.9 | 2.3 |

| Praziquantel | 0.7 | 1.1 |

| 4-Fluoro Derivative | 5.4 | 4.8 |

Recent Advances and Future Directions

The 2023 discovery of P96, a D-praziquanamine analog with a para-isopropyl cinnamate moiety, demonstrates 100% efficacy against juvenile S. japonicum at 50 μM . Quantum mechanical calculations predict improved binding to TRPM channels via hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume